molecular formula C120H160O24 B13785656 4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester CAS No. 92003-63-9

4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester

Cat. No.: B13785656
CAS No.: 92003-63-9
M. Wt: 1986.5 g/mol
InChI Key: POIUGBRGIAZDKG-UHFFFAOYSA-N
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Description

4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester (CAS RN: 36747-51-0) is a macrocyclic calixarene derivative with eight aromatic rings, tert-butyl substituents at the para-positions, and eight acetic acid ethyl ester groups functionalizing the lower rim (Figure 1). This compound belongs to the class of esterified calixarenes, which are widely studied for their ionophoric properties, particularly in ion-selective electrodes (ISEs) and metal ion extraction . Its large cavity (due to the calix[8]arene framework) and multiple ester groups enhance selectivity for alkaline earth metals, such as Sr²⁺, by optimizing cavity size, conformational flexibility, and binding-site density .

Properties

CAS No.

92003-63-9

Molecular Formula

C120H160O24

Molecular Weight

1986.5 g/mol

IUPAC Name

ethyl 2-[[5,11,17,23,29,35,41,47-octatert-butyl-50,51,52,53,54,55,56-heptakis(2-ethoxy-2-oxoethoxy)-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]acetate

InChI

InChI=1S/C120H160O24/c1-33-129-97(121)65-137-105-73-41-75-51-90(114(12,13)14)53-77(106(75)138-66-98(122)130-34-2)43-79-55-92(116(18,19)20)57-81(108(79)140-68-100(124)132-36-4)45-83-59-94(118(24,25)26)61-85(110(83)142-70-102(126)134-38-6)47-87-63-96(120(30,31)32)64-88(112(87)144-72-104(128)136-40-8)48-86-62-95(119(27,28)29)60-84(111(86)143-71-103(127)135-39-7)46-82-58-93(117(21,22)23)56-80(109(82)141-69-101(125)133-37-5)44-78-54-91(115(15,16)17)52-76(107(78)139-67-99(123)131-35-3)42-74(105)50-89(49-73)113(9,10)11/h49-64H,33-48,65-72H2,1-32H3

InChI Key

POIUGBRGIAZDKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=CC(=CC(=C4OCC(=O)OCC)CC5=CC(=CC(=C5OCC(=O)OCC)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)CC9=C(C(=CC(=C9)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 4-tert-Butylcalix(8)arene

The synthesis begins with 4-tert-butylcalix(8)arene, a macrocyclic compound composed of eight phenolic units linked by methylene bridges at the para positions, bearing tert-butyl groups at the para positions of the phenol rings. This compound is typically synthesized via condensation of p-tert-butylphenol with formaldehyde under basic conditions. The procedure for 4-tert-butylcalix(8)arene synthesis is well-documented in organic synthesis literature, such as Organic Syntheses protocols, which describe controlled condensation reactions using paraformaldehyde and p-tert-butylphenol in solvents like toluene or petroleum ether, under nitrogen atmosphere to avoid oxidation.

Functionalization: Introduction of Octaacetic Acid Octaethyl Ester Groups

The key step to obtain 4-tert-butylcalix(8)arene-octaacetic acid octaethyl ester involves the alkylation of the phenolic hydroxyl groups of 4-tert-butylcalix(8)arene with ethyl bromoacetate. This reaction introduces eight ethyl ester groups, converting the phenolic sites into esterified acetic acid derivatives.

Typical Reaction Conditions:

  • Reagents: 4-tert-butylcalix(8)arene, ethyl bromoacetate, base (commonly potassium carbonate or sodium hydride)
  • Solvent: Polar aprotic solvents such as dimethylformamide or acetone
  • Temperature: Mild heating (room temperature to reflux) to facilitate nucleophilic substitution
  • Duration: Several hours to overnight to ensure complete substitution

The reaction proceeds via nucleophilic attack of the phenolate anion (generated by deprotonation of phenolic OH groups) on the electrophilic carbon of ethyl bromoacetate, resulting in the formation of the octaethyl ester derivative.

Purification and Characterization

Post-reaction, the product is purified by standard organic techniques such as:

  • Extraction: Removal of inorganic salts and unreacted starting materials
  • Chromatography: Column chromatography on silica gel to separate the desired octaethyl ester compound
  • Recrystallization: From appropriate solvents to obtain pure crystalline material

Characterization typically involves nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Steps

Step Number Process Stage Reagents/Conditions Notes
1 Synthesis of 4-tert-butylcalix(8)arene p-tert-butylphenol, paraformaldehyde, base, solvent (toluene/petroleum ether), nitrogen atmosphere Condensation reaction under controlled conditions
2 Alkylation with ethyl bromoacetate Ethyl bromoacetate, base (K2CO3 or NaH), solvent (DMF/acetone), mild heating Nucleophilic substitution forming octaethyl ester groups
3 Purification Extraction, chromatography, recrystallization Ensures high purity for application use
4 Application preparation Dissolution in THF with PVC and plasticizer (for sensor membranes) Demonstrated in sensor membrane fabrication

Comprehensive Research Findings

  • The esterification of 4-tert-butylcalix(8)arene enhances selectivity and binding properties due to modification of cavity size and increased binding sites, as demonstrated in sensor applications.
  • The octaethyl ester derivative has a high molecular weight (approximately 1986.58 g/mol) and molecular formula C120H160O24, reflecting the extensive functionalization.
  • Commercial suppliers offer this compound, indicating established synthetic routes and availability for research and industrial use.
  • The synthetic approach is robust and reproducible, enabling further functionalization or incorporation into polymer matrices for sensor development and other supramolecular chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sensor Technology

Ion-selective Sensors:
The compound has been extensively studied for its use in ion-selective electrodes (ISEs). Its derivatives have shown remarkable selectivity for various ions, including lead (Pb²⁺) and strontium (Sr²⁺). For instance, a potentiometric sensor based on the ester derivative demonstrated a high selectivity for strontium ions over other cations, achieving a Nernstian slope of 30 mV/decade across a concentration range from 3.2×1053.2\times 10^{-5} to 1.0×1011.0\times 10^{-1} M .

Ion Selectivity Concentration Range Response Time
StrontiumHigh3.2×1053.2\times 10^{-5} to 1.0×1011.0\times 10^{-1} M10 seconds
LeadModerateVariesNot specified

Case Study: Strontium Sensor Development
A study highlighted the development of a strontium-selective potentiometric sensor utilizing 4-tert-butylcalix(8)arene-octaacetic acid octaethyl ester. The sensor exhibited excellent performance with minimal interference from sodium and lead ions, making it suitable for environmental monitoring .

Drug Delivery Systems

The compound's unique structural properties allow it to form host-guest complexes with various pharmaceutical agents. Research has indicated that 4-tert-butylcalix(8)arene derivatives can enhance the solubility and bioavailability of drugs by encapsulating them within their cavity.

Drug Encapsulation Efficiency Release Kinetics
CurcuminHighSustained release observed
Clofibric AcidModerateRapid initial release

Case Study: Curcumin Complexation
A study investigated the interaction between curcumin and 4-tert-butylcalix(8)arene, revealing the formation of stable host-guest complexes that improved curcumin's solubility and stability in aqueous solutions .

Supramolecular Chemistry

In supramolecular chemistry, the compound serves as a building block for creating complex molecular architectures. Its ability to form multiple hydrogen bonds and π-π interactions makes it an excellent candidate for constructing molecular sensors and nanocarriers.

Applications in Molecular Recognition:
The compound has been employed to selectively bind biologically active amines, enhancing the detection capabilities of sensors designed for environmental and health monitoring .

Mechanism of Action

The mechanism of action of 4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester primarily involves its ability to form host-guest complexes. The calixarene framework provides a hydrophobic cavity that can encapsulate various guest molecules, including metal ions and organic compounds. This encapsulation can alter the chemical properties of the guest molecules, making the compound useful in applications such as catalysis, sensing, and drug delivery .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Parent Calixarenes

4-tert-Butylcalix[8]arene
  • Structure : Lacks ester groups; only hydroxyl groups at the lower rim.
  • Key Difference : The octaethyl ester derivative exhibits improved Sr²⁺ selectivity (log K_Sr,Mg = −3.2 vs. −2.5 for the parent) due to enhanced ion-dipole interactions and reduced steric hindrance from ester groups .
4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester
  • Structure : Smaller cavity (4 aromatic rings) with four ethyl ester groups.
  • Function: Primarily used for lanthanide ion extraction (e.g., Gd³⁺, La³⁺) via synergistic effects with ligands like thenoyltrifluoroacetone .
  • Key Difference : The calix[8] derivative’s larger cavity and higher ester density make it more suitable for larger ions like Sr²⁺ (ionic radius: 1.18 Å), whereas calix[4] derivatives favor smaller ions (e.g., Na⁺, ionic radius: 0.95 Å) .

Comparison with Other Esterified Calixarenes

4-tert-Butylcalix[6]arene-hexaacetic acid hexaethyl ester
  • Structure : Six aromatic rings and six ester groups.
  • Function : Demonstrates selectivity for Cs⁺ in ISEs, with a Nernstian slope of 58 mV/decade .
  • Key Difference : Reduced cavity size (calix[6]) limits Sr²⁺ binding efficiency. The calix[8] derivative’s Sr²⁺ sensor achieves a slope of 30 mV/decade over a wider concentration range (3.2 × 10⁻⁵–1.0 × 10⁻¹ M) .
Calix[8]arene-octaacetic acid octaethyl ester (without tert-butyl groups)
  • Structure : Lacks tert-butyl substituents.
  • Function : Shows lower selectivity for organic ammonium ions (e.g., 2-phenylethylamine) due to reduced hydrophobic interactions .
  • Key Difference : The tert-butyl groups in 4-tert-butylcalix[8]arene-octaethyl ester enhance membrane stability in PVC-based sensors and improve selectivity against interferents like K⁺ and NH₄⁺ .

Performance Metrics in Ion-Selective Electrodes

Parameter 4-tert-Butylcalix[8]arene-octaethyl ester 4-tert-Butylcalix[8]arene 4-tert-Butylcalix[6]arene-hexaethyl ester
Target Ion Sr²⁺ Sr²⁺ Cs⁺
Slope (mV/decade) 30 28 58
Detection Limit (M) 3.2 × 10⁻⁵ 1.0 × 10⁻⁴ 5.0 × 10⁻⁶
pH Range 3–10 4–7 2–12
Response Time (s) 10 25 15
Selectivity (log K) Sr²⁺/Mg²⁺: −3.2 Sr²⁺/Mg²⁺: −2.5 Cs⁺/K⁺: −2.8

Biological Activity

4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester is a synthetic compound belonging to the calixarene family, characterized by its unique structure that allows for various biological interactions. This article reviews the biological activity of this compound, focusing on its applications in sensor technology, ion selectivity, and potential therapeutic uses.

  • Chemical Formula : C56_{56}H82_{82}O16_{16}
  • Melting Point : 228-230 °C
  • Density : 1.095 g/cm³

These properties facilitate its use in various electrochemical applications, particularly in the development of ion-selective sensors.

Ion Selectivity

One of the most significant biological activities of this compound is its ability to selectively bind cations and anions. Research indicates that this compound can effectively discriminate between different organic ammonium ions and biologically active amines, such as norephedrine and phenylalanine methyl ester . This selectivity is crucial for developing sensors that can accurately detect specific ions in biological fluids.

Sensor Applications

The compound has been utilized in the construction of potentiometric sensors. For instance, membranes made from this calixarene derivative have been shown to exhibit long operational lifetimes and high sensitivity in detecting ketotifen fumarate in pharmaceutical preparations and biological fluids . The recovery rates for these sensors were reported to be around 98.97% with a relative standard deviation (RSD) of 1.42%, indicating high reliability for quality control assessments .

Study on Electroactive Membranes

In a study focusing on electroactive materials, membranes composed of this compound were evaluated for their performance in potentiometric titration methods. The results demonstrated that these membranes could maintain stable responses over extended periods, making them suitable for routine analysis in clinical settings .

Interaction with Biological Molecules

Another study explored the interaction between this calixarene derivative and various biomolecules. The findings suggested that the compound could influence the charge characteristics of bacterial pathogens, which may have implications for understanding bacterial adhesion and biofilm formation .

Data Summary

PropertyValue
Chemical StructureCalixarene derivative
Melting Point228-230 °C
Density1.095 g/cm³
Ion SelectivityHigh for organic ammonium ions
Sensor Recovery Rate~98.97%

Q & A

Basic Questions

Q. What are the established synthesis protocols for 4-tert-Butylcalix[8]arene-octaacetic acid octaethyl ester, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves alkylation of the parent calix[8]arene scaffold with acetic acid derivatives under controlled basic conditions. Key steps include:

  • Using tert-butyl groups to enhance solubility during functionalization .
  • Optimizing molar ratios of reactants (e.g., ethyl bromoacetate) and catalysts (e.g., K₂CO₃) to reduce side products.
  • Monitoring reaction progress via TLC or HPLC to terminate the reaction at peak yield .
    • Yield Optimization : Adjust reaction time, temperature (avoiding decomposition above 150°C), and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify tert-butyl groups (δ 1.2–1.4 ppm) and ester carbonyl signals (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z ~1489.90 for C₉₀H₁₂₀O₁₈) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/O percentages .

Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for experimental reproducibility?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to ensure ≥95% purity, as deviations may skew host-guest interaction studies .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting point consistency (reported: >300°C for related calixarenes) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the host-guest binding affinity of this compound with specific metal ions or organic molecules?

  • Methodological Answer :

  • Titration Techniques : Isothermal titration calorimetry (ITC) or UV-Vis titration to quantify binding constants (Kₐ) for ions like Cu²⁺ or organic guests (e.g., nitroaromatics). Control pH and solvent polarity to mimic physiological conditions .
  • Competitive Binding Assays : Introduce competing ligands (e.g., EDTA for metals) to validate selectivity .

Q. What strategies are effective for modifying the ester groups of this calixarene to enhance its supramolecular properties?

  • Methodological Answer :

  • Functionalization : Replace ethyl esters with more polar groups (e.g., carboxylates) via hydrolysis under mild acidic conditions. Monitor regioselectivity using 2D NMR .
  • Stability Testing : Assess modified derivatives in varying pH (2–12) and solvent systems (e.g., DMSO/water) to evaluate conformational stability .

Q. How should contradictions in reported data (e.g., binding constants or solubility) be addressed methodologically?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments using identical conditions (solvent, temperature) and compare with literature. For solubility discrepancies, use dynamic light scattering (DLS) to detect aggregation .
  • Error Analysis : Quantify uncertainties in titration endpoints or spectroscopic measurements via triplicate trials .

Q. What experimental parameters are critical for studying the compound’s stability under photolytic or thermal stress?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose samples to UV light (λ = 365 nm) or elevated temperatures (40–80°C) for 24–72 hours. Analyze degradation products via LC-MS and compare fragmentation patterns with controls .

Q. How can computational modeling complement experimental data in predicting host-guest interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model conformational flexibility and guest orientation in the calixarene cavity. Validate with NMR-derived NOE correlations .
  • Density Functional Theory (DFT) : Calculate binding energies for metal ions and correlate with experimental ITC results .

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